molecular formula C7H8N2O3 B1393271 6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid CAS No. 1173003-61-6

6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid

Cat. No.: B1393271
CAS No.: 1173003-61-6
M. Wt: 168.15 g/mol
InChI Key: LARVLEBTOMBFRH-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrazole and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with oxirane compounds, followed by carboxylation. The reaction conditions often include the use of catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes like phosphodiesterases.

    Industry: It finds applications in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of phosphodiesterase 4B (PDE4B), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4B, the compound can modulate intracellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid
  • 3-(3-methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid
  • 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Uniqueness

6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit PDE4B specifically sets it apart from other similar compounds, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARVLEBTOMBFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680465
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173003-61-6
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173003-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid ethyl ester (9.67 g, 49.3 mmol) in tetrahydrofuran (150 mL), ethanol (50 mL) and 1M of lithium hydroxide in water (148 mL, 148 mmol) was stirred at 60° C. for 2 days. After cooling, the volatiles were removed. The residue was transferred to an Erlenmeyer flask and ice was added. The reaction was acidified to pH 2 with 10M HCl. The aqueous layer was extracted several times with 3/1 chloroform/IPA. The combined organic layers were dried (Na2SO4), filtered, concentrated to afford the acid as a solid (8.14 g, 98%). 1H NMR (400 MHz, DMSO-d6) δ7.57 (s, 1H), 4.37 (t, 2H, J=5.29 Hz), 4.07 (t, 2H, J=6.11 Hz), 2.20-2.15 (m, 2H).
Quantity
9.67 g
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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